

# synthesis and purification of 1,6-Dihydroxy-2-chlorophenazine

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## Compound of Interest

Compound Name: 1,6-Dihydroxy-2-chlorophenazine

Cat. No.: B15581545

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An in-depth guide to the synthesis, purification, and application of **1,6-Dihydroxy-2-chlorophenazine** for researchers, scientists, and drug development professionals. This document provides detailed protocols for the isolation of this antifungal compound from natural sources, a proposed chemical synthesis route, and methods for its purification and biological evaluation.

## Application Notes

### Introduction

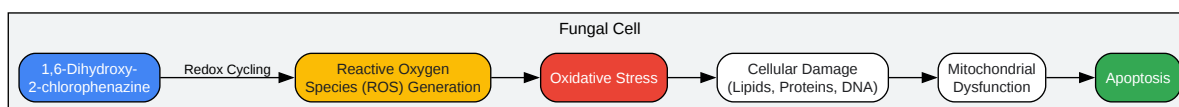
**1,6-Dihydroxy-2-chlorophenazine** is a naturally occurring, chlorinated phenazine compound with notable biological activity. It was first isolated from the fermentation broth of a novel *Streptosporangium* species and has demonstrated broad-spectrum antifungal properties in vitro against various dermatophytes and *Candida* species[1][2]. Phenazine compounds, as a class, are redox-active metabolites produced by a variety of bacteria, including those from the genera *Pseudomonas* and *Streptomyces*[3][4]. Their biological activities are often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) which can induce oxidative stress in target organisms[1][5].

The unique substitution pattern of **1,6-Dihydroxy-2-chlorophenazine**, featuring both hydroxyl and chloro groups on the phenazine core, makes it a compound of interest for further investigation in antifungal drug development. This document outlines the methodologies for its production via fermentation, subsequent purification, and evaluation of its antifungal efficacy. Additionally, a plausible, though not yet experimentally verified, chemical synthesis pathway is

proposed for researchers who may wish to explore synthetic routes to this and related molecules.

### Putative Antifungal Mechanism of Action

The antifungal activity of many phenazine derivatives is linked to their capacity to generate intracellular reactive oxygen species (ROS)[1][5]. It is hypothesized that **1,6-Dihydroxy-2-chlorophenazine** enters the fungal cell and participates in redox cycling, reducing molecular oxygen to form superoxide radicals ( $O_2^-$ ). This initiates a cascade of oxidative stress, damaging cellular components such as lipids, proteins, and DNA, ultimately leading to mitochondrial dysfunction and apoptosis.



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Caption: Putative signaling pathway for phenazine-induced apoptosis in fungal cells.

## Data Presentation

### Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical properties and predicted analytical data for **1,6-Dihydroxy-2-chlorophenazine**. Experimental data should be acquired and recorded upon successful synthesis and purification.

Property	Data
Molecular Formula	C <sub>12</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub> [6]
Molecular Weight	246.65 g/mol
Monoisotopic Mass	246.0196 Da[6]
Appearance	Yellow crystalline solid (expected)
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> , 400 MHz)	Predicted δ (ppm): 8.0-7.0 (m, 5H, Ar-H), 10.0-9.0 (br s, 2H, Ar-OH). Aromatic protons are expected to show complex splitting patterns due to the substitution.
<sup>13</sup> C NMR (DMSO-d <sub>6</sub> , 101 MHz)	Predicted δ (ppm): 160-140 (C-O, C-N), 140-110 (C-Cl, C-C, C-H). Specific shifts are highly dependent on the electronic environment created by the substituents.
FT-IR (KBr, cm <sup>-1</sup> )	Predicted ν: 3400-3200 (O-H stretch), 3100-3000 (Ar C-H stretch), 1620-1580 (C=N, C=C stretch), 1300-1200 (C-O stretch), 850-750 (C-Cl stretch).
UV-Vis (MeOH, λ <sub>max</sub> )	Predicted nm: Phenazine core typically shows multiple absorption bands in the UV-Vis region, often around 250 nm and 365 nm.

## Mass Spectrometry Data

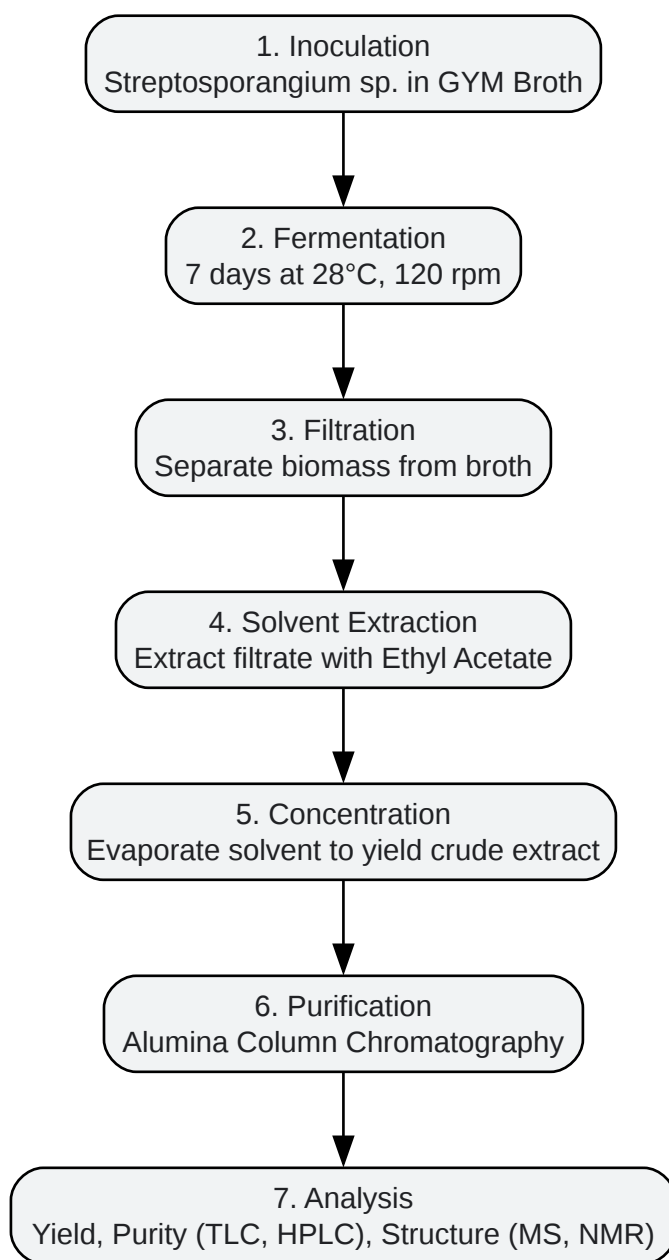
The following table presents predicted mass-to-charge ratios (m/z) for various adducts of **1,6-Dihydroxy-2-chlorophenazine**, which can be used for its identification via mass spectrometry. [6]

Adduct Ion	Predicted m/z
[M+H] <sup>+</sup>	247.02688
[M+Na] <sup>+</sup>	269.00882
[M-H] <sup>-</sup>	245.01232
[M] <sup>+</sup>	246.01905
[M+NH <sub>4</sub> ] <sup>+</sup>	264.05342
[M+K] <sup>+</sup>	284.98276

## Experimental Protocols

### Protocol 1: Synthesis via Fermentation and Isolation

This protocol is based on the reported isolation of **1,6-Dihydroxy-2-chlorophenazine** from a *Streptosporangium* species[1][2]. A general medium for phenazine production by related actinomycetes is used[7].



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Caption: Workflow for the isolation and purification of **1,6-Dihydroxy-2-chlorophenazine**.

#### A. Fermentation

- **Medium Preparation:** Prepare GYM Broth with the following composition per liter of deionized water: Glucose (4 g), Yeast Extract (4 g), Malt Extract (4 g), CaCO<sub>3</sub> (2 g). Adjust the pH to 7.2 before autoclaving[7].

- Inoculation: Inoculate a 1 L flask containing 250 mL of sterile GYM broth with a fresh culture of the *Streptosporangium* strain.
- Incubation: Incubate the culture on a rotary shaker at 120 rpm and 28°C for 7 days[7]. Monitor for pigment production (typically yellow to reddish-brown).

#### B. Extraction and Isolation

- Harvesting: After incubation, separate the culture broth from the mycelial mass by filtration or centrifugation.
- Solvent Extraction: Transfer the cell-free supernatant to a separating funnel. Extract the aqueous broth three times with an equal volume of ethyl acetate[3]. Shake vigorously for 10-15 minutes during each extraction and allow the layers to separate.
- Concentration: Combine the organic (ethyl acetate) layers and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract. An approximate yield of 250 mg of mixed phenazines per liter of culture can be expected[8].

## Protocol 2: Purification by Column Chromatography

This protocol describes the purification of the target compound from the crude extract using alumina column chromatography, as reported in the original isolation study[1][2].

#### A. Column Preparation

- Adsorbent: Use neutral alumina, Brockmann Activity I, ~150 mesh. The weight of the adsorbent should be 20-50 times the weight of the crude extract[9].
- Packing: Prepare a slurry of the neutral alumina in a non-polar solvent (e.g., hexane). Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped. Allow the solvent to drain until it is level with the top of the alumina bed.

#### B. Chromatography

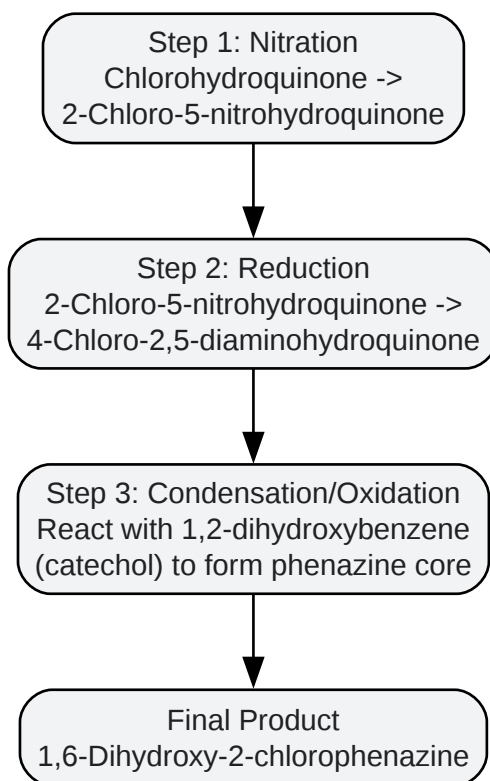
- Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial elution solvent) and adsorb it onto a small amount of silica gel

or alumina. Dry this mixture and carefully layer it on top of the packed column.

- Elution: Elute the column with a gradient of increasing polarity. Start with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate or methanol. A suggested gradient could be:
  - Hexane/Ethyl Acetate (9:1)
  - Hexane/Ethyl Acetate (1:1)
  - 100% Ethyl Acetate
  - Ethyl Acetate/Methanol (9:1)
- Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., ethyl acetate/hexane 1:1) and visualize under UV light.
- Isolation: Combine the fractions containing the pure **1,6-Dihydroxy-2-chlorophenazine** (identified by its distinct spot on TLC) and evaporate the solvent to yield the purified compound.

## Protocol 3: Proposed Chemical Synthesis

This section outlines a hypothetical three-step chemical synthesis for **1,6-Dihydroxy-2-chlorophenazine**. This pathway is proposed based on established methods for phenazine synthesis but has not been specifically reported for this compound.



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Caption: Proposed workflow for the chemical synthesis of **1,6-Dihydroxy-2-chlorophenazine**.

#### A. Step 1: Nitration of 2-Chlorohydroquinone

- Dissolve 2-chlorohydroquinone in glacial acetic acid.
- Cool the solution in an ice bath and slowly add a stoichiometric amount of nitric acid.
- Allow the reaction to proceed at low temperature, monitoring by TLC until the starting material is consumed.
- Pour the reaction mixture into ice water to precipitate the product, 2-chloro-5-nitrohydroquinone. Filter, wash with water, and dry.

#### B. Step 2: Reduction to Diamine

- Suspend the nitro compound from Step 1 in ethanol or methanol.



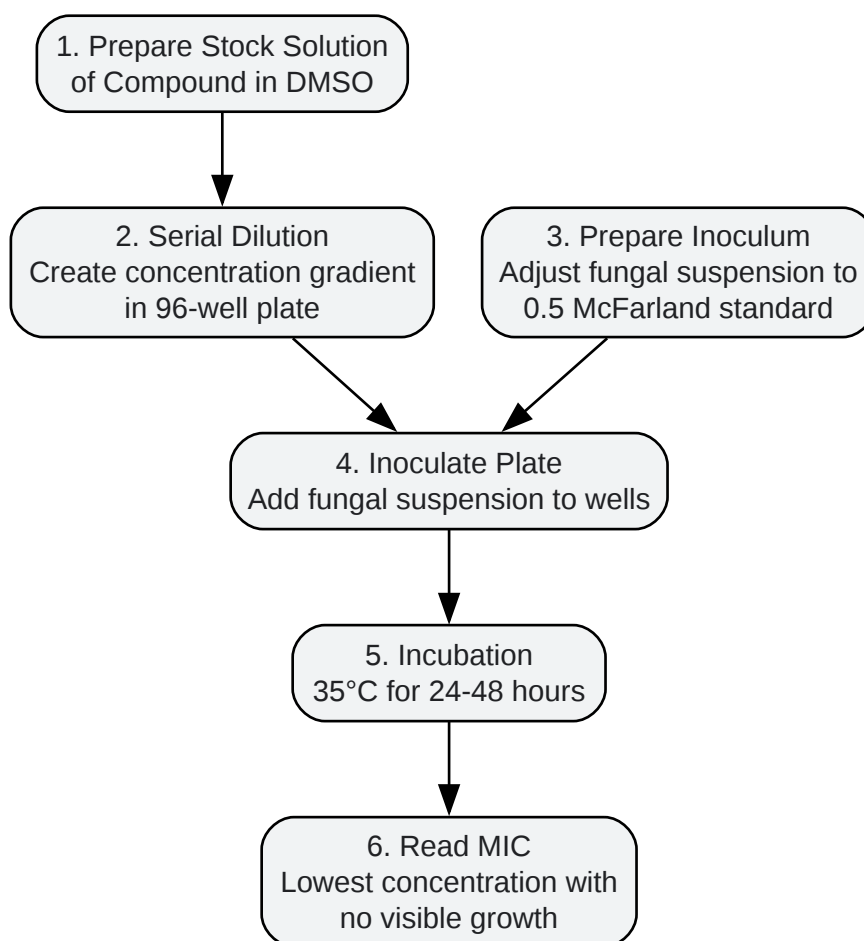
- Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using Pd/C.
- Heat the reaction under reflux until the reduction is complete (monitored by TLC).
- Neutralize the reaction mixture to precipitate the diamine product, 4-chloro-2,5-diaminohydroquinone.

#### C. Step 3: Condensation and Oxidation

- Dissolve the diamine product from Step 2 and an equimolar amount of 1,2-dihydroxybenzene (catechol) in a suitable solvent like ethanol or acetic acid.
- Heat the mixture to reflux. The condensation will form a dihydrophenazine intermediate.
- Oxidize the intermediate to the aromatic phenazine system by bubbling air through the hot solution or by adding a mild oxidizing agent.
- Cool the reaction mixture to crystallize the final product. Purify by recrystallization or column chromatography as described in Protocol 2.

## Protocol 4: Antifungal Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of **1,6-Dihydroxy-2-chlorophenazine** against a model fungal pathogen (e.g., *Candida albicans*) using the broth microdilution method, based on CLSI guidelines<sup>[1]</sup>.



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Caption: Experimental workflow for the broth microdilution MIC assay.

#### A. Preparation

- **Compound Stock Solution:** Prepare a 1 mg/mL stock solution of purified **1,6-Dihydroxy-2-chlorophenazine** in dimethyl sulfoxide (DMSO).
- **Fungal Inoculum:** Culture the fungal strain on Sabouraud Dextrose Agar (SDA). Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately  $0.5\text{--}2.5 \times 10^3$  CFU/mL.
- **Plate Setup:** Use a sterile 96-well microtiter plate.

#### B. Assay Procedure

- Serial Dilution: Add 100  $\mu$ L of RPMI-1640 medium to wells 2 through 12. Add 200  $\mu$ L of the stock solution (appropriately diluted in RPMI) to well 1. Perform a two-fold serial dilution by transferring 100  $\mu$ L from well 1 to well 2, mixing, and continuing this process down to well 10<sup>[1]</sup>. Discard 100  $\mu$ L from well 10.
- Controls: Well 11 will serve as the growth control (medium and inoculum, no compound). Well 12 will be the sterility control (medium only).
- Inoculation: Add 100  $\mu$ L of the final fungal inoculum to wells 1 through 11. The final volume in these wells will be 200  $\mu$ L.
- Incubation: Incubate the plate at 35°C for 24–48 hours<sup>[1]</sup>.
- MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus.

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